N-Oxalylglycine: An In-depth Technical Guide to its Role as an Inhibitor of α-Ketoglutarate Dependent Enzymes
N-Oxalylglycine: An In-depth Technical Guide to its Role as an Inhibitor of α-Ketoglutarate Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oxalylglycine (NOG) is a cell-permeable structural analog of α-ketoglutarate (α-KG) that acts as a competitive inhibitor of a broad range of α-KG-dependent dioxygenases. These enzymes play crucial roles in various physiological and pathological processes, including hypoxia sensing, epigenetic regulation, and collagen biosynthesis. By competing with the endogenous substrate α-KG, NOG effectively modulates the activity of these enzymes, making it an invaluable tool for studying their biological functions and a potential therapeutic agent for various diseases, including cancer and ischemic disorders. This technical guide provides a comprehensive overview of NOG, its mechanism of action, its inhibitory profile against key α-KG-dependent enzymes, detailed experimental protocols for its use, and a discussion of its applications in research and drug development.
Introduction to N-Oxalylglycine and α-Ketoglutarate-Dependent Dioxygenases
α-Ketoglutarate-dependent dioxygenases are a large superfamily of non-heme iron-containing enzymes that utilize α-KG as a co-substrate to catalyze a variety of oxidative reactions. These enzymes are involved in diverse cellular processes, including:
-
Hypoxia-Inducible Factor (HIF) Regulation: Prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH) are critical regulators of the HIF-1α transcription factor, a master regulator of the cellular response to low oxygen levels (hypoxia).
-
Epigenetic Modification: Jumonji C (JmjC) domain-containing histone demethylases and Ten-Eleven Translocation (TET) DNA hydroxylases modify histones and DNA, thereby regulating gene expression.
-
Collagen Biosynthesis: Prolyl and lysyl hydroxylases are essential for the post-translational modification and stabilization of collagen.
N-Oxalylglycine, with the chemical formula HO₂CC(O)NHCH₂CO₂H, is a synthetic molecule that mimics the structure of α-KG[1]. Its structural similarity allows it to bind to the active site of α-KG-dependent enzymes, but it cannot be utilized in the catalytic reaction, leading to competitive inhibition[2][3]. The cell-permeable nature of NOG and its prodrugs, such as dimethyloxalylglycine (DMOG), makes it a widely used tool for in vitro and in vivo studies.
Mechanism of Action
N-Oxalylglycine functions as a competitive inhibitor by binding to the α-KG binding site within the catalytic domain of the dioxygenase enzymes. The catalytic cycle of these enzymes involves the binding of Fe(II), α-KG, and the primary substrate. Molecular oxygen then binds to the iron center, leading to the oxidative decarboxylation of α-KG to succinate and CO₂, and the hydroxylation of the substrate. NOG, being structurally similar to α-KG, occupies the active site and prevents the binding of the natural co-substrate, thereby halting the catalytic cycle.
Quantitative Data on N-Oxalylglycine Inhibition
The inhibitory potency of NOG varies among different α-ketoglutarate-dependent enzymes. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of an inhibitor.
| Enzyme Family | Enzyme | Substrate | IC50 (µM) | Reference |
| HIF Prolyl Hydroxylases | PHD1 | HIF-1α peptide | 2.1 | [4][5][6][7] |
| PHD2 | HIF-1α peptide | 5.6 | [4][5][6][7] | |
| JmjC Histone Demethylases | JMJD2A | H3K9me3/H3K36me3 | 250 | [4][5][6][7] |
| JMJD2C | H3K9me3/H3K36me3 | 500 | [4][5][6][7] | |
| JMJD2E | H3K9me3/H3K36me3 | 24 | [4][5][6][7] |
Key Signaling Pathways Modulated by N-Oxalylglycine
HIF-1α Signaling Pathway
Under normoxic conditions, HIF-1α is hydroxylated by PHDs, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. NOG inhibits PHDs, preventing HIF-1α hydroxylation and subsequent degradation. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes involved in angiogenesis, glucose metabolism, and cell survival.
JmjC Histone Demethylase Signaling
JmjC domain-containing histone demethylases remove methyl groups from lysine residues on histone tails, a key process in epigenetic regulation. These enzymes require α-KG as a cofactor. NOG competitively inhibits JmjC demethylases, leading to an increase in histone methylation at specific lysine residues. This alteration in the histone code can lead to changes in chromatin structure and gene expression.
Experimental Protocols
General Experimental Workflow for an In Vitro Enzyme Inhibition Assay
The following workflow outlines the general steps for assessing the inhibitory effect of NOG on an α-ketoglutarate-dependent enzyme in vitro.
Detailed Methodology: In Vitro HIF Prolyl Hydroxylase (PHD2) Inhibition Assay
This protocol describes a method to determine the IC50 of NOG for PHD2 using a synthetic HIF-1α peptide.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide (e.g., residues 556-575)
-
N-Oxalylglycine (NOG)
-
α-Ketoglutarate (α-KG)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
HEPES buffer (pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Streptavidin-coated microplate
-
Anti-hydroxy-HIF-1α antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10x assay buffer: 500 mM HEPES, pH 7.5.
-
Prepare fresh 100x stocks of cofactors: 10 mM FeSO₄, 100 mM Ascorbic acid.
-
Prepare a 10x stock of α-KG (e.g., 500 µM).
-
Prepare a stock solution of NOG in DMSO (e.g., 10 mM) and perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare the PHD2 enzyme solution in assay buffer containing 0.1% BSA.
-
Prepare the biotinylated HIF-1α peptide solution in assay buffer.
-
-
Assay Protocol:
-
Coat a streptavidin plate with the biotinylated HIF-1α peptide (e.g., 100 ng/well) and incubate for 1 hour at room temperature. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
In each well, add 50 µL of the reaction mixture containing:
-
1x Assay buffer
-
1x Cofactors (100 µM FeSO₄, 1 mM Ascorbic acid)
-
PHD2 enzyme (e.g., 50 ng)
-
Varying concentrations of NOG or vehicle (DMSO) for control.
-
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of 1x α-KG solution (final concentration, e.g., 50 µM).
-
Incubate the plate for 1-2 hours at 37°C.
-
Stop the reaction by washing the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of diluted anti-hydroxy-HIF-1α antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each NOG concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the NOG concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Detailed Methodology: In Vitro JmjC Histone Demethylase (JMJD2A) Inhibition Assay
This protocol describes a method to determine the IC50 of NOG for JMJD2A using a methylated histone H3 peptide.
Materials:
-
Recombinant human JMJD2A enzyme
-
Biotinylated H3K9me3 peptide
-
N-Oxalylglycine (NOG)
-
α-Ketoglutarate (α-KG)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
HEPES buffer (pH 7.5)
-
Streptavidin-coated microplate
-
Anti-H3K9me2 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Similar to the PHD2 assay, prepare assay buffer, cofactor stocks, α-KG stock, and serial dilutions of NOG.
-
Prepare the JMJD2A enzyme solution and the biotinylated H3K9me3 peptide solution in assay buffer.
-
-
Assay Protocol:
-
In a microplate well, combine:
-
1x Assay buffer
-
1x Cofactors (100 µM FeSO₄, 1 mM Ascorbic acid)
-
JMJD2A enzyme (e.g., 100 ng)
-
Biotinylated H3K9me3 peptide (e.g., 1 µM)
-
Varying concentrations of NOG or vehicle (DMSO).
-
-
Initiate the reaction by adding 1x α-KG (final concentration, e.g., 50 µM).
-
Incubate for 1-3 hours at 37°C.
-
-
Detection (ELISA-based):
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour to capture the biotinylated peptide.
-
Wash the plate three times.
-
Add diluted anti-H3K9me2 antibody and incubate for 1 hour.
-
Wash the plate three times.
-
Add diluted HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate five times.
-
Add TMB substrate and stop the reaction.
-
Read absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value as described for the PHD2 assay.
-
Applications in Research and Drug Development
N-Oxalylglycine and its derivatives are widely utilized in various research and drug development contexts:
-
Probing the Role of α-KG-Dependent Enzymes: NOG serves as a fundamental tool to elucidate the biological functions of specific dioxygenases in cell culture and animal models. By inhibiting these enzymes, researchers can study the downstream consequences on signaling pathways, gene expression, and cellular phenotypes.
-
Cancer Research: The HIF pathway and epigenetic modifications are often dysregulated in cancer. NOG and more specific inhibitors of PHDs and JmjC demethylases are being investigated as potential anti-cancer therapeutics.
-
Ischemia and Reperfusion Injury: By stabilizing HIF-1α, NOG can induce a protective pseudo-hypoxic response, which has shown therapeutic potential in models of ischemic stroke, myocardial infarction, and other ischemic conditions.
-
Anemia of Chronic Kidney Disease: Inhibitors of PHDs have been developed and approved for the treatment of anemia associated with chronic kidney disease by promoting endogenous erythropoietin production through HIF stabilization.
-
Fibrosis: Collagen prolyl and lysyl hydroxylases are α-KG-dependent enzymes. NOG and its analogs are being explored for their potential to inhibit fibrosis by reducing collagen deposition.
Conclusion
N-Oxalylglycine is a potent and versatile inhibitor of α-ketoglutarate-dependent dioxygenases. Its ability to competitively block the α-KG binding site has made it an indispensable tool for dissecting the complex roles of these enzymes in health and disease. The quantitative data on its inhibitory activity, coupled with detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to utilize NOG effectively in their studies. As our understanding of the intricate network of α-KG-dependent enzymatic pathways continues to grow, the importance of chemical probes like N-Oxalylglycine in advancing biomedical research and developing novel therapeutics will undoubtedly increase.
References
- 1. preprints.org [preprints.org]
- 2. Succinate-Glo™ JmjC Demethylase/Hydroxylase Assay Protocol [promega.sg]
- 3. Attributes | Graphviz [graphviz.org]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity | PLOS One [journals.plos.org]
